molecular formula C9H9ClN2O4 B2696423 Ethyl 3-amino-4-chloro-2-nitrobenzoate CAS No. 1277132-56-5

Ethyl 3-amino-4-chloro-2-nitrobenzoate

Cat. No.: B2696423
CAS No.: 1277132-56-5
M. Wt: 244.63
InChI Key: PGIBZFACGPUTEU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H9ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-chloro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-chlorobenzoate to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Ethyl 3-amino-4-chloro-2-aminobenzoate.

    Substitution: Ethyl 3-amino-4-substituted-2-nitrobenzoate.

    Oxidation: Ethyl 3-nitroso-4-chloro-2-nitrobenzoate.

Scientific Research Applications

Ethyl 3-amino-4-chloro-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-chloro-2-nitrobenzoate depends on its interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways. For example, the amino group can form hydrogen bonds with proteins, while the nitro group can undergo redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-bromo-2-nitrobenzoate
  • Ethyl 3-amino-4-fluoro-2-nitrobenzoate
  • Ethyl 3-amino-4-iodo-2-nitrobenzoate

Uniqueness

Ethyl 3-amino-4-chloro-2-nitrobenzoate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity compared to its bromo, fluoro, and iodo analogs. The chloro group can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 3-amino-4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIBZFACGPUTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

138.63 g of the mixture from step 3 were dissolved in 1.4 l of ethanol and 60 ml of concentrated sulfuric acid and the solution was boiled at reflux for 25 h. Then 1.3 l of ethanol were removed on a rotary evaporator and the residue was admixed with 1 l of ice-water, rendered basic using saturated NaHCO3 solution, and then extracted with three times 500 ml of dichloromethane. The combined organic phases were dried over MgSO4, filtered with suction over silica gel, and concentrated. The product was then subjected to chromatographic separation (silica gel, heptane/ethyl acetate 9:1).
Name
mixture
Quantity
138.63 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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